N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide
Description
N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide is a synthetic organic compound featuring a benzodioxole moiety linked via a 3-hydroxypropyl chain to a furan-2-carboxamide group. The benzodioxole ring (benzo[d][1,3]dioxol-5-yl) is a privileged structure in medicinal chemistry, often associated with enhanced metabolic stability and binding affinity to biological targets due to its electron-rich aromatic system .
Properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c17-11(5-6-16-15(18)13-2-1-7-19-13)10-3-4-12-14(8-10)21-9-20-12/h1-4,7-8,11,17H,5-6,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXQRKUPDAUUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide typically involves multiple steps. One common route starts with the preparation of the benzo[d][1,3]dioxole derivative, which can be synthesized from salicylic acid and acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile . The resulting intermediate is then subjected to amidation with primary amines at room temperature to yield the desired carboxamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the furan ring, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaH in tetrahydrofuran (THF) followed by the addition of alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
(Z)-N-(3-(Benzo[d][1,3]dioxol-5-yl)allyl)pivalamide (1h)
- Structure : Shares the benzodioxole moiety but substitutes the 3-hydroxypropyl-furan-2-carboxamide chain with an allyl-pivalamide group.
- Synthesis: Prepared via hydrogenation of N-(3-(benzo[d][1,3]dioxol-5-yl)prop-2-yn-1-yl)pivalamide (S3) in ethanol, yielding 81% as a white solid (mp 53–55°C) .
(Z)-N-(3-(1-(Phenylsulfonyl)-1H-indol-3-yl)allyl)pivalamide (1i)
- Structure : Replaces benzodioxole with a phenylsulfonyl-indole group.
- Synthesis : Similar to 1h but uses NaBH₄ and Ni(OAc)₂·4H₂O, yielding 70% (mp 115–118°C) .
- Key Differences : The indole-sulfonyl group introduces bulk and electron-withdrawing effects, which may enhance stability but reduce solubility compared to the benzodioxole-containing target compound.
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide
- Structure: Features an isobenzofuran core with a dimethylaminopropyl chain and fluorophenyl substituent.
- Synthesis: Not detailed in evidence but likely involves carbodiimide-mediated coupling (e.g., EDCI/HOBT) similar to pyrazole carboxamides in .
- Key Differences : The isobenzofuran core and fluorophenyl group may confer distinct electronic properties, influencing receptor selectivity compared to the target compound’s benzodioxole-furan system.
Physicochemical Properties
| Compound | Melting Point (°C) | Yield (%) | Key Functional Groups |
|---|---|---|---|
| Target Compound | Not reported | Not reported | Benzodioxole, hydroxypropyl, furan-2-carboxamide |
| (Z)-N-(3-Benzo[d][1,3]dioxol-5-yl)allyl-pivalamide (1h) | 53–55 | 81 | Benzodioxole, allyl, pivalamide |
| 1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-isobenzofuran-5-carboxamide | Not reported | Not reported | Isobenzofuran, dimethylaminopropyl, fluorophenyl |
Key Observations :
- The target compound’s 3-hydroxypropyl chain may increase hydrophilicity compared to the allyl or dimethylaminopropyl linkers in analogues .
- Higher melting points in analogues like 1i (115–118°C) correlate with increased molecular rigidity due to sulfonyl-indole groups .
Biological Activity
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a benzo[d][1,3]dioxole moiety, and a carboxamide functional group. Its molecular formula is and it has a molecular weight of approximately 289.28 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various molecular targets.
Structural Characteristics
The unique structural features of this compound contribute to its biological activity:
| Feature | Description |
|---|---|
| Furan Ring | Contributes to the compound's reactivity and interaction with biological targets. |
| Benzo[d][1,3]dioxole Moiety | Enhances the compound's pharmacological properties through potential interactions with receptors. |
| Carboxamide Group | Provides hydrogen bonding capabilities, influencing solubility and binding affinity. |
Current literature lacks specific details on the precise mechanism of action for this compound. However, compounds with similar structural motifs have demonstrated various biological activities, including anti-inflammatory and analgesic effects.
2. Pharmacological Evaluation
Research into related compounds has shown promising results in terms of their pharmacological properties:
- COX Inhibition : Compounds similar to this compound have been screened as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, derivatives have exhibited significant COX-2 selectivity and analgesic activities comparable to standard drugs like sodium diclofenac .
3. Case Studies
Several studies have evaluated the biological activity of benzodioxole derivatives:
- Anti-inflammatory Activity : A series of benzodioxole derivatives were shown to significantly reduce edema in animal models, indicating strong anti-inflammatory properties . The most active compounds demonstrated up to 86% inhibition of inflammation within an hour after administration.
- Analgesic Effects : Similar compounds exhibited analgesic activity ranging from 40% to 51% protection in pain models, closely mirroring the efficacy of established analgesics .
Structure-Activity Relationship (SAR)
Understanding the relationship between structure and activity is critical for predicting the biological behavior of new compounds. The SAR studies indicate that specific substitutions on the benzodioxole and furan rings can enhance biological activity:
| Compound | Activity | Comments |
|---|---|---|
| Compound 10a | High COX-2 inhibition (99%) | Strong anti-inflammatory potential |
| Compound 13a | Moderate analgesic activity (42%) | Comparable to sodium diclofenac |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
